(Z)-N-(4-phenyl-3-(p-tolyl)thiazol-2(3H)-ylidene)acetamide
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Overview
Description
(Z)-N-(4-phenyl-3-(p-tolyl)thiazol-2(3H)-ylidene)acetamide: is a synthetic organic compound belonging to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N-(4-phenyl-3-(p-tolyl)thiazol-2(3H)-ylidene)acetamide typically involves the following steps:
Formation of Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Substitution Reactions: The phenyl and p-tolyl groups are introduced through substitution reactions, often using Grignard reagents or organolithium compounds.
Ylidene Formation: The final step involves the formation of the ylidene group, which can be achieved through the reaction of the thiazole derivative with acetic anhydride under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound, often utilizing automated systems for precise control of reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The phenyl and p-tolyl groups can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Electrophiles such as halogens, nitro groups, and sulfonic acids.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiazolidines or other reduced derivatives.
Substitution: Introduction of various functional groups onto the aromatic rings.
Scientific Research Applications
(Z)-N-(4-phenyl-3-(p-tolyl)thiazol-2(3H)-ylidene)acetamide: has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (Z)-N-(4-phenyl-3-(p-tolyl)thiazol-2(3H)-ylidene)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Uniqueness : The presence of both phenyl and p-tolyl groups in this compound imparts unique chemical properties, such as enhanced stability and specific reactivity patterns, distinguishing it from other thiazole derivatives.
(Z)-N-(4-phenyl-3-(p-tolyl)thiazol-2(3H)-ylidene)acetamide: shares structural similarities with other thiazole derivatives, such as:
Biological Activity
(Z)-N-(4-phenyl-3-(p-tolyl)thiazol-2(3H)-ylidene)acetamide is a thiazole derivative that has garnered attention for its diverse biological activities, particularly in antimicrobial, anticancer, and antifungal domains. This article synthesizes existing research findings on the biological activity of this compound, supported by relevant data tables and case studies.
Chemical Structure and Properties
The compound can be characterized by its thiazole moiety, which is known for contributing to various pharmacological properties. Its chemical formula is C19H18N2S, and it features a thiazole ring substituted with phenyl and p-tolyl groups.
Antimicrobial Activity
Research indicates that thiazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown effective inhibition against various bacterial and fungal strains. A study reported that derivatives with similar structures displayed minimum inhibitory concentrations (MIC) ranging from 10.7 to 21.4 μmol/mL against multiple pathogens, including both Gram-positive and Gram-negative bacteria .
Table 1: Antimicrobial Activity of Thiazole Derivatives
Compound | MIC (μmol/mL) | MBC (μmol/mL) | Target Organisms |
---|---|---|---|
4d | 10.7 - 21.4 | 21.4 - 40.2 | Various bacteria |
4p | Not specified | Not specified | Fungal species |
Anticancer Activity
Thiazole derivatives are also recognized for their anticancer potential. A series of thiazole-based compounds were tested for cytotoxicity against cancer cell lines, revealing IC50 values indicative of potent activity. For example, certain derivatives exhibited IC50 values less than 2 µg/mL against various cancer cell lines such as MDA-MB-231 and HT29 .
Table 2: Cytotoxic Activity Against Cancer Cell Lines
Compound | Cell Line | IC50 (µg/mL) |
---|---|---|
Compound A | MDA-MB-231 | 1.61 ± 1.92 |
Compound B | HT29 | 1.98 ± 1.22 |
Antifungal Activity
The antifungal properties of thiazole derivatives have been underscored in several studies, particularly against Candida species. For instance, a derivative similar to this compound demonstrated an MIC of 1.23 μg/mL against Candida parapsilosis, comparable to standard antifungal agents like ketoconazole .
Table 3: Antifungal Activity Against Candida Species
Compound | MIC (μg/mL) | Target Organism |
---|---|---|
Compound C | 1.23 | Candida parapsilosis |
Compound D | Not specified | Candida albicans |
The biological activity of thiazole derivatives is often attributed to their ability to interact with critical cellular targets, including enzymes involved in cell division and metabolic pathways. For example, some studies suggest that these compounds may inhibit DNA gyrase, a crucial enzyme for bacterial DNA replication . Additionally, their structure allows for interactions with various receptors involved in cancer cell proliferation.
Case Studies
- Antimicrobial Evaluation : A study evaluated the antimicrobial efficacy of several thiazole derivatives against a panel of pathogens, demonstrating that modifications in the phenyl and p-tolyl substituents significantly influenced activity levels.
- Cytotoxicity Testing : In vitro assays on cancer cell lines revealed that specific substitutions on the thiazole ring enhanced cytotoxicity, indicating a structure-activity relationship that could guide future drug design.
Properties
IUPAC Name |
N-[3-(4-methylphenyl)-4-phenyl-1,3-thiazol-2-ylidene]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2OS/c1-13-8-10-16(11-9-13)20-17(15-6-4-3-5-7-15)12-22-18(20)19-14(2)21/h3-12H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUAVCSPNUKZDJI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=CSC2=NC(=O)C)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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